molecular formula C12H12N4 B1279643 5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile CAS No. 852313-93-0

5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile

Cat. No. B1279643
CAS RN: 852313-93-0
M. Wt: 212.25 g/mol
InChI Key: GKFLMDJKODZPLE-UHFFFAOYSA-N
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Description

The compound 5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile is a derivative of the pyrazole class, which is known for its diverse biological activities and applications in various fields, including agriculture and medicine. The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms, which can be further substituted to create a wide range of derivatives with different properties and applications .

Synthesis Analysis

The synthesis of pyrazole derivatives, including those similar to 5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile, often involves multicomponent reactions. For instance, a one-pot synthesis approach using deep eutectic solvents has been reported for the synthesis of 6-amino-2H, 4H-pyrano[2,3-c]pyrazole-5-carbonitriles, which avoids the use of toxic catalysts and solvents . Another method involves the use of alumina–silica-supported MnO2 as a recyclable catalyst in water, which has been applied to synthesize 5-amino-1H-pyrazole-4-carbonitrile derivatives . Additionally, the Vilsmeier-Haack reaction has been utilized to synthesize 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, which can be further reacted to form Schiff bases with antimicrobial activity .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using various spectroscopic techniques. For example, the structure of novel compounds can be established based on elemental analyses, IR, 1H NMR, 13C NMR, and mass spectral data . Crystallographic analysis provides detailed information about the molecular geometry, as seen in the crystal structure determination of a related compound, 5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile, which revealed the dihedral angles between the trichlorophenyl and pyrazole groups .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions to form new compounds. For instance, 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile can react with chloroacetyl chloride to form acetamide derivatives, which can then react with 3-cyanopyridine-2-thiolates to yield hybrid molecules containing nicotinonitrile and pyrazole units . These reactions demonstrate the versatility of pyrazole derivatives in forming a wide range of chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be studied using quantum chemical calculations and spectroscopic methods. For example, DFT calculations can be used to predict 1H and 13C chemical shifts, vibrational wavenumbers, and electronic properties . The thermodynamic properties can also be calculated at different temperatures, and the reactivity descriptors can indicate the most reactive sites for nucleophilic attack . Additionally, the crystal packing and intermolecular interactions, such as hydrogen bonding, play a significant role in the stability and properties of these compounds .

Scientific Research Applications

Crystal and Molecular Structure Analysis

  • Research has been conducted on the crystal and molecular structure of similar compounds, such as 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile. These studies focus on the stabilization of crystal structure through intermolecular interactions (Fathima et al., 2014).

Synthesis and Chemical Reactions

  • Several studies have explored novel synthesis methods and reactions involving related compounds. For instance, a one-pot, multicomponent protocol for synthesizing derivatives of 5-amino-1H-pyrazole-4-carbonitrile using alumina–silica-supported MnO2 as a recyclable catalyst in water (Poonam & Singh, 2019).
  • Another study focused on the synthesis of new 2-aryl-6-(arylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitriles, using a cyclocondensation process that involves 5-amino-1-(2-oxo-2-arylethyl)-3-(arylamino)-1H-pyrazole-4-carbonitriles (Khalafy et al., 2014).

Material Sciences and Engineering

Corrosion Inhibition

  • Pyranopyrazole derivatives have been evaluated as inhibitors for mild steel corrosion in HCl solutions, demonstrating significant inhibition efficiency. This research involves a combination of gravimetric, electrochemical, and theoretical studies (Yadav et al., 2016).

Antiviral Evaluation

  • Some derivatives of 5-Amino-1-substituted-1H-pyrazole-4-carbonitrile have been assessed for their antiviral activity, particularly against herpes simplex virus type-1 (Rashad et al., 2009).

properties

IUPAC Name

5-amino-1-(2,4-dimethylphenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-8-3-4-11(9(2)5-8)16-12(14)10(6-13)7-15-16/h3-5,7H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFLMDJKODZPLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(C=N2)C#N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471345
Record name 5-amino-1-(2,4-dimethylphenyl)pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile

CAS RN

852313-93-0
Record name 5-amino-1-(2,4-dimethylphenyl)pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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